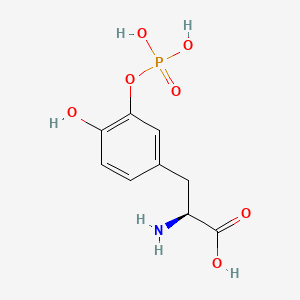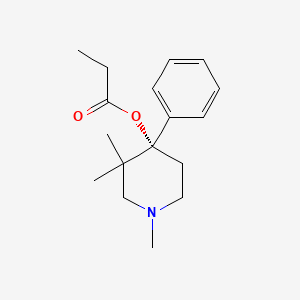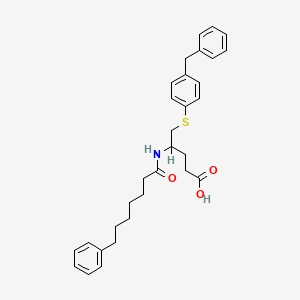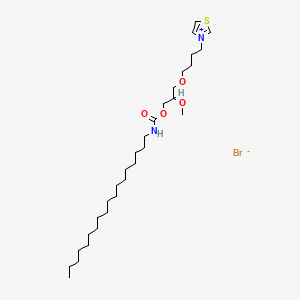
2-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate
Vue d'ensemble
Description
The subject of "2-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate" encompasses a broad spectrum of research, ranging from synthesis techniques to detailed analyses of its physical and chemical properties. Polymers based on methyl methacrylate and its derivatives, such as 2-Propenoic acid, offer significant insights due to their applications in various fields including material science, engineering, and biomedicine.
Synthesis Analysis
Research into the synthesis of these polymers highlights innovative approaches and methodologies. For instance, the study of aliphatic hyperbranched polyesters based on 2,2-bis(methylol)propionic acid reveals the influence of synthesis conditions on polymer structure and molar-mass characteristics, providing a comprehensive understanding of structure–property relationships (Žagar & Žigon, 2011).
Molecular Structure Analysis
Analyses of molecular structure are crucial for understanding the properties and applications of these polymers. Studies on chain transfer mechanisms and radical polymerization of vinyl monomers in the presence of various compounds offer insights into the molecular architecture and potential functionalization of the polymers (Colombani, Beliard, & Chaumont, 1996).
Chemical Reactions and Properties
The chemical reactions and properties of these polymers are diverse. Research on the synthesis of methyl (Z)- and (E)-2-Methyl-(3-D)propenoates and their incorporation into polymethacrylates provides valuable information on the reactivity and potential applications of these materials in various domains (Keah & Rae, 1993).
Physical Properties Analysis
Investigations into the physical properties of these polymers, such as thermotropic behavior and liquid crystalline properties, underscore their potential for creating advanced materials with tailored properties (Hahn, Yun, Jin, & Han, 1998).
Chemical Properties Analysis
The chemical properties, including ion-exchange capabilities and antimicrobial activities, highlight the functional versatility of these polymers. For example, the study of poly[(2-acrylamido-2-methyl-1-propane sulfonic acid)-co-(methacrylic acid)] synthesizes and characterizes copolymers for environmental and analytical applications (Rivas, Martínez, Pereira, & Geckeler, 2001).
Applications De Recherche Scientifique
Polymer Synthesis and Characterization
2-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate is involved in the synthesis of various polymers. Keah and Rae (1993) demonstrated the preparation of Methyl (E)- and (Z)-2-methyl(3-D) propenoates from (E)-3-bromo-2-methylpro- penoic acid, leading to polymethacrylates with specific labeling preserved during anionic polymerization (Keah & Rae, 1993). Colombani et al. (1996) studied the use of ethyl 2-[1-(trimethylsilylperoxy)ethyl]propenoate in radical polymerizations, observing its effectiveness as a chain transfer reagent (Colombani, Beliard, & Chaumont, 1996).
Applications in Drug Delivery and Biomedical Fields
Paleček and Vesely (1995) reported on the synthesis of monomeric esters of prostaglandins using 2-iodoethyl or 2-bromoethyl-2-methyl-2-propenoate, highlighting its potential for drug delivery systems in the form of functionalized hydrogels (Paleček & Vesely, 1995).
Environmental and Analytical Chemistry Applications
Rivas et al. (2001) synthesized copolymers of poly[(2-acrylamido-2-methyl-1-propanesulfonic acid)-co-(methacrylic acid)], demonstrating their efficacy in retaining metal ions, which is significant for environmental and analytical chemistry applications (Rivas, Martínez, Pereira, & Geckeler, 2001).
Nanotechnology and Material Science
Kellner et al. (2011) investigated the use of various monomers, including 2-Propenoic acid, 2-methyl-, polymer derivatives for the development of nanoporous proton-conducting membranes. These membranes have implications in nanotechnology and material science due to their mechanical properties and conductivity (Kellner, Radovanovic, Matovic, & Liska, 2011).
Nonlinear Optical Properties
Sharma et al. (1999) explored the use of copolymers of methyl methacrylate (MMA) and 2-propenoic acid, 2-methyl-, 2-[[[[4-methyl-3-[[(2-methyl-4-nitrophenyl)amino]carbonyl] aminophenyl] carbonyl]oxy]ethyl ester (PAMEE) for nonlinear optical (NLO) properties. The copolymers exhibited significant stability and high glass transition temperatures, making them suitable for NLO devices (Sharma, Zhou, Frisch, Wagenen, & Korenowski, 1999).
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.C4H6O2/c1-4(2)5(6)7-3;1-3(2)4(5)6/h1H2,2-3H3;1H2,2H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVKTOUOPHGZRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
113889-78-4, 733035-11-5, 117708-01-7, 25086-15-1 | |
| Record name | 2-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate, block | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113889-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate, diblock | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733035-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate, graft | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117708-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methacrylic acid-methyl methacrylate copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50920865 | |
| Record name | 2-Methylprop-2-enoic acid--methyl 2-methylprop-2-enoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid | |
CAS RN |
25086-15-1, 112666-18-9 | |
| Record name | 2-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylprop-2-enoic acid--methyl 2-methylprop-2-enoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



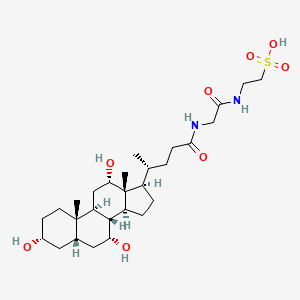
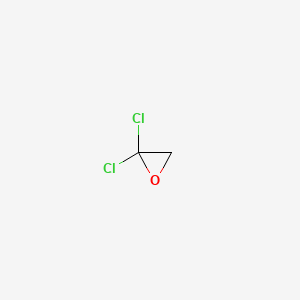
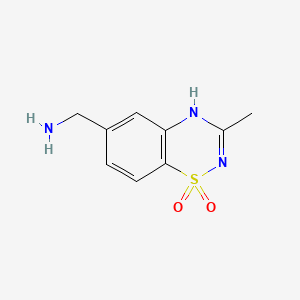

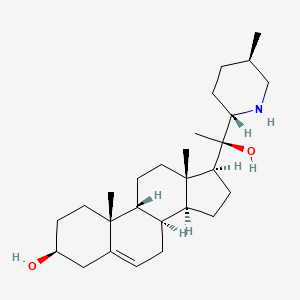
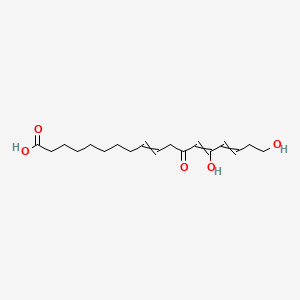

![1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane](/img/structure/B1205144.png)
